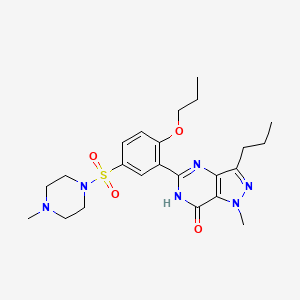

Propoxyphenyl sildenafil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propoxyphenyl sildenafil is a synthetic chemical compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally related to sildenafil, a well-known medication used to treat erectile dysfunction and pulmonary arterial hypertension. This compound is characterized by the presence of a propoxy group attached to the phenyl ring, which differentiates it from other analogues .

Mechanism of Action

Target of Action

Propoxyphenyl sildenafil, like its parent compound sildenafil, primarily targets an enzyme known as phosphodiesterase type 5 (PDE-5) . This enzyme is found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis . The role of PDE-5 is to break down cyclic guanosine monophosphate (cGMP), a substance that induces smooth muscle relaxation .

Mode of Action

This compound enhances the effect of nitric oxide (NO) by inhibiting phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by this compound causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum . At recommended doses, it has no effect in the absence of sexual stimulation .

Biochemical Pathways

The biochemical pathway affected by this compound involves the nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) pathway . When sexual stimulation occurs, NO is released and activates the enzyme guanylate cyclase, which results in increased levels of cGMP . This cGMP then produces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow . This compound enhances this effect by inhibiting PDE-5, the enzyme responsible for the degradation of cGMP .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Sildenafil is rapidly absorbed and its bioavailability is affected by factors such as food intake . It is distributed throughout the body and is primarily metabolized by the liver via the cytochrome P450 3A4 (major) and 2C9 (minor route) enzymes . The major metabolite formed via the N-desmethylation pathway has 50% of the activity as sildenafil . Sildenafil is primarily excreted in the feces (~80%, as metabolites) and to a lesser extent in the urine (~13%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum, leading to increased blood flow and the facilitation of an erection . It has also been found to have an antiproliferative effect on pulmonary artery smooth muscle cells, potentially through the inhibition of certain calcium channels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food in the stomach can affect the absorption of sildenafil, potentially delaying its onset of action . Additionally, the drug’s metabolism can be affected by factors such as liver function and the concurrent use of other medications . Environmental pollutants, including sildenafil and its metabolites, can also have far-reaching effects on human health and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propoxyphenyl sildenafil involves several steps, starting with the preparation of the core pyrazolo[4,3-d]pyrimidin-7-one structure. The key steps include:

Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the propoxy group: The propoxy group is introduced via an alkylation reaction using propyl halides in the presence of a base.

Sulfonylation: The final step involves the sulfonylation of the intermediate compound with a sulfonyl chloride derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Propoxyphenyl sildenafil undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and electrophiles like sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Propoxyphenyl sildenafil has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity and mechanisms of phosphodiesterase type 5 inhibitors.

Biology: Researchers use it to investigate the biochemical pathways involving cyclic guanosine monophosphate and its role in cellular signaling.

Medicine: It serves as a reference compound in the development of new therapeutic agents for erectile dysfunction and pulmonary arterial hypertension.

Industry: This compound is used in the formulation of dietary supplements and other products aimed at enhancing sexual performance

Comparison with Similar Compounds

Similar Compounds

Sildenafil: The parent compound, widely used for erectile dysfunction and pulmonary arterial hypertension.

Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.

Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile

Uniqueness

Propoxyphenyl sildenafil is unique due to the presence of the propoxy group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other phosphodiesterase type 5 inhibitors. This structural modification can influence its binding affinity, selectivity, and overall therapeutic profile .

Properties

IUPAC Name |

1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-7-18-20-21(28(4)26-18)23(30)25-22(24-20)17-15-16(8-9-19(17)33-14-6-2)34(31,32)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHQLYOWYJTHOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877777-10-1 |

Source

|

| Record name | Propoxyphenyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877777101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPOXYPHENYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JW56253DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)

![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)

![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)

![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)